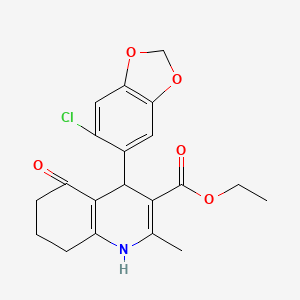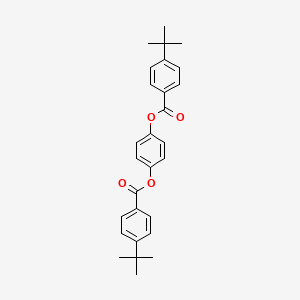![molecular formula C12H8N2O6S2 B11708078 [(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(5E)-5-(2-Hydroxy-5-nitrobenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure erfolgt typischerweise durch Kondensation von 2-Hydroxy-5-nitrobenzaldehyd mit Thiazolidin-2,4-dion in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseverfahrens beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Synthese-Systeme könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
[(5E)-5-(2-Hydroxy-5-nitrobenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas mit einem Palladiumkatalysator.
Reduktion: Kaliumpermanganat oder Chromtrioxid.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Aminoderivate, Oxide und substituierte Thiazolidinderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [(5E)-5-(2-Hydroxy-5-nitrobenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Herstellung von vielfältigen chemischen Bibliotheken für die Wirkstoffentdeckung und Materialwissenschaften.
Biologie
Biologisch hat sich diese Verbindung als vielversprechendes antimikrobielles Mittel erwiesen. Ihre Fähigkeit, das Wachstum bestimmter Bakterien und Pilze zu hemmen, macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika.
Medizin
In der Medizin wird [(5E)-5-(2-Hydroxy-5-nitrobenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure auf ihre entzündungshemmenden und krebshemmenden Eigenschaften untersucht. Vorläufige Studien deuten darauf hin, dass sie das Wachstum von Krebszellen hemmen und Entzündungen in verschiedenen Modellen reduzieren kann.
Industrie
Industriell kann diese Verbindung bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet werden.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
Der Wirkungsmechanismus von [(5E)-5-(2-Hydroxy-5-nitrobenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu antimikrobiellen und krebshemmenden Wirkungen führen. Es wird vermutet, dass der Thiazolidinring eine Rolle bei der Modulation der Enzymaktivität spielt, was zu seinen entzündungshemmenden Eigenschaften beiträgt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat
- N-(tert-Butyl)-4-((6-iod-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamid
Einzigartigkeit
[(5E)-5-(2-Hydroxy-5-nitrobenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure zeichnet sich durch die Kombination eines Thiazolidinrings und einer Nitrobenzylidengruppe aus, die einzigartige chemische Reaktivität und biologische Aktivität verleiht. Dies macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C12H8N2O6S2 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-[(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8N2O6S2/c15-8-2-1-7(14(19)20)3-6(8)4-9-11(18)13(5-10(16)17)12(21)22-9/h1-4,15H,5H2,(H,16,17)/b9-4+ |
InChI-Schlüssel |
IQMOOQROQJKYOI-RUDMXATFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)


![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
